2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride
Description
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain
Properties
IUPAC Name |
2-(5-bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKYVGBNHPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,3-dimethoxyphenylacetic acid, followed by the reduction of the resulting bromo compound to the corresponding ethanamine. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and the reduction step may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-(2,3-dimethoxyphenyl)ethanamine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-(2,3-Dimethoxyphenyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride: Similar structure but with different substitution pattern on the phenyl ring.
2-(2,5-Dimethoxyphenyl)ethanamine;hydrochloride: Lacks the bromine atom, resulting in different chemical properties.
2-(2,3-Dimethoxyphenyl)ethanamine;hydrochloride: Similar structure but without the bromine atom.
Uniqueness
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and distinct chemical behavior compared to its analogs.
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